![molecular formula C14H15NOS B5740385 N-(3-ethylphenyl)-2-(2-thienyl)acetamide](/img/structure/B5740385.png)
N-(3-ethylphenyl)-2-(2-thienyl)acetamide
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Overview
Description
The compound N-(3-ethylphenyl)-2-(2-thienyl)acetamide is a specific chemical entity that likely possesses interesting chemical and physical properties due to its structural features. It contains both an ethylphenyl and a thiophene moiety linked through an acetamide group, suggesting potential for various chemical reactions and biological activities.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including acylation, amide formation, and substitution reactions. A common strategy might involve the reaction of an appropriate ethylphenyl compound with a thiophene derivative in the presence of acylating agents to form the acetamide linkage. Detailed spectroscopic data, including NMR, MS, and IR, are typically used for characterization (Eller & Holzer, 2006).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often determined using X-ray diffraction analysis, revealing insights into conformational preferences, bond lengths, and angles. Crystallographic studies can indicate the presence of intramolecular and intermolecular hydrogen bonds that influence the stability and reactivity of the compound (Gowda et al., 2007).
properties
IUPAC Name |
N-(3-ethylphenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-11-5-3-6-12(9-11)15-14(16)10-13-7-4-8-17-13/h3-9H,2,10H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJLOVSMCXKWQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-(thiophen-2-yl)acetamide |
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